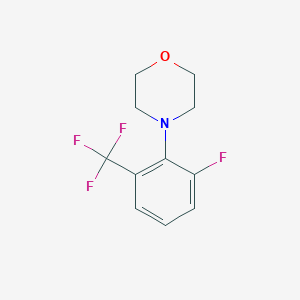![molecular formula C10H13N3O B1402099 1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone CAS No. 1211473-37-8](/img/structure/B1402099.png)
1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone
Overview
Description
1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone is a chemical compound with the molecular formula C10H13N3O. It is a pyrimidine derivative, characterized by the presence of a cyclopropylamino group and a methyl group attached to the pyrimidine ring.
Preparation Methods
The synthesis of 1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone typically involves the following steps:
Cyclopropylamine Reaction: The starting material, cyclopropylamine, is reacted with 4-methylpyrimidine-5-carboxylic acid under specific conditions to form the intermediate compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antibacterial agent. Its pyrimidine structure is crucial for binding to specific biological targets.
Materials Science: This compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a model compound for studying the interactions of pyrimidine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylamino group enhances its binding affinity to these targets, leading to modulation of specific biochemical pathways. For instance, in antibacterial applications, it may inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone can be compared with other pyrimidine derivatives such as:
1-[2-(Amino)-4-methylpyrimidin-5-yl]ethanone: Lacks the cyclopropyl group, resulting in different biological activity and binding properties.
1-[2-(Cyclopropylamino)-4-ethylpyrimidin-5-yl]ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6-9(7(2)14)5-11-10(12-6)13-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZVAHCNCYHAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


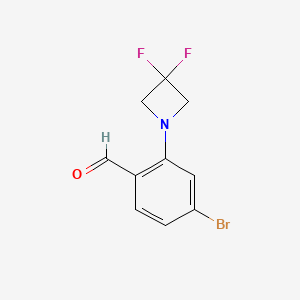
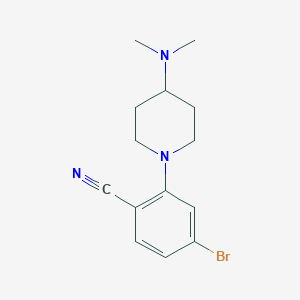
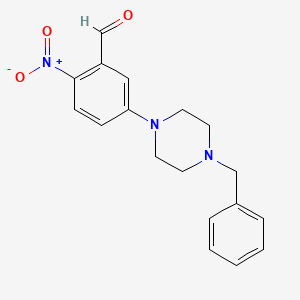
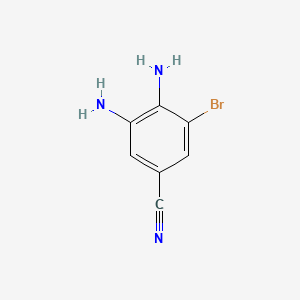
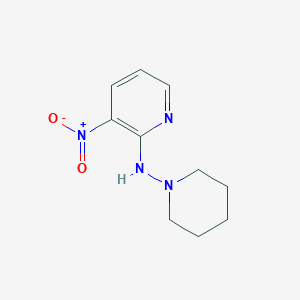
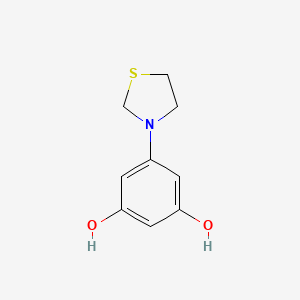
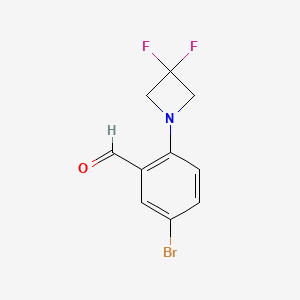
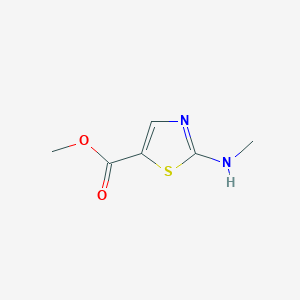
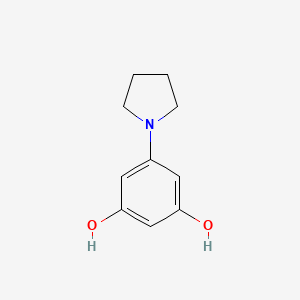
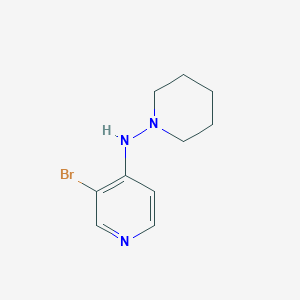
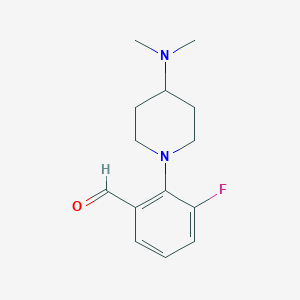
![2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402037.png)

